molecular formula C9H13NO4S2 B510306 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid CAS No. 82068-14-2

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid

Cat. No.: B510306
CAS No.: 82068-14-2
M. Wt: 263.3g/mol
InChI Key: NFORIPALKNQHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industry due to their unique chemical properties .

Scientific Research Applications

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid has several scientific research applications:

Future Directions

The future directions for research on this compound would depend on its potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry and materials science . Further studies could explore these potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using thiophene derivatives as starting materials. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid is unique due to its specific combination of a thiophene ring with a sulfonylamino and butyric acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFORIPALKNQHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.